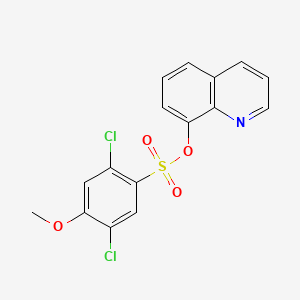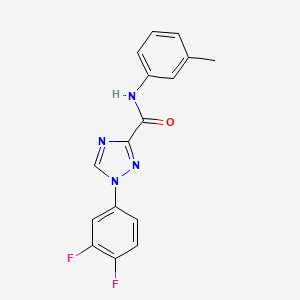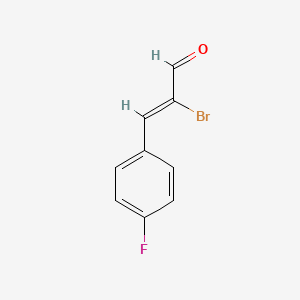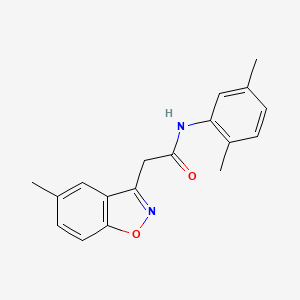
8-Quinolinyl 2,5-dichloro-4-methoxybenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Quinolinyl 2,5-dichloro-4-methoxybenzenesulfonate is a chemical compound that belongs to the class of quinoline derivatives
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Quinolinyl 2,5-dichloro-4-methoxybenzenesulfonate typically involves the reaction of 8-hydroxyquinoline with 2,5-dichloro-4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonate ester bond. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 8-Quinolinyl 2,5-dichloro-4-methoxybenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The quinoline moiety can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The sulfonate ester bond can be hydrolyzed in the presence of acids or bases, resulting in the formation of 8-hydroxyquinoline and 2,5-dichloro-4-methoxybenzenesulfonic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological activities and properties.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promise as a fluorescent probe for the detection of metal ions in biological systems. Its ability to bind to specific metal ions makes it useful for studying metal ion homeostasis in cells.
Medicine: Research has indicated potential antimicrobial and anticancer properties. The compound’s ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity.
作用机制
The mechanism of action of 8-Quinolinyl 2,5-dichloro-4-methoxybenzenesulfonate involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its structure and function. Additionally, the compound can inhibit the activity of certain enzymes by binding to their active sites. These interactions can lead to the inhibition of cell growth and proliferation, making the compound a potential candidate for anticancer therapy .
相似化合物的比较
8-Quinolinyl 2,4-dichloro-5-methylbenzenesulfonate: This compound has a similar structure but with a methyl group instead of a methoxy group.
2-Methyl-8-quinolinyl 2,5-dichloro-4-methoxybenzenesulfonate: This compound has a methyl group on the quinoline ring, which can affect its reactivity and biological activity.
Uniqueness: 8-Quinolinyl 2,5-dichloro-4-methoxybenzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C16H11Cl2NO4S |
|---|---|
分子量 |
384.2 g/mol |
IUPAC 名称 |
quinolin-8-yl 2,5-dichloro-4-methoxybenzenesulfonate |
InChI |
InChI=1S/C16H11Cl2NO4S/c1-22-14-8-12(18)15(9-11(14)17)24(20,21)23-13-6-2-4-10-5-3-7-19-16(10)13/h2-9H,1H3 |
InChI 键 |
AOGTXZJPFFEURV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-benzyl-4-(4-bromobenzoyl)tetrahydro-2H-pyrrolo[2,3-d]isoxazol-3(3aH)-one](/img/structure/B13368438.png)
![P,P'-[(6S,8S,13aR)-7,8-Dihydro-6,8-dimethyl-6H-dibenzo[f,h][1,5]dioxonin-1,13-diyl]bis-phosphonic acid, P,P,P',P'-tetraethyl ester](/img/structure/B13368444.png)

![4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B13368450.png)
![N-((2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)methyl)-N-(p-tolyl)acetamide](/img/structure/B13368456.png)

![3-(1-Benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368459.png)


![2,3-dihydro-10H-[1,4,2]oxathiazino[3,2-b]quinazolin-10-one](/img/structure/B13368471.png)
![3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide](/img/structure/B13368492.png)

![1-(3-chlorophenyl)-5-methyl-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368508.png)

